bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride
Description
The compound bis(2,2'-bipyridine-κN1,κN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-κN1,κN1']-, dihydrochloride (CAS: 258334-13-3) is a ruthenium(II) complex featuring three distinct bipyridine-based ligands: two neutral 2,2'-bipyridine (bpy) moieties and one anionic 5,5'-dicarboxylato-2,2'-bipyridine ligand (dcbpy) . The dihydrochloride salt form enhances solubility in polar solvents, making it suitable for applications in catalysis, photochemistry, and materials science. Its molecular formula is C32H24Cl2N6O4Ru, with a purity of ≥98% in commercial supplies .
Properties
Molecular Formula |
C32H24Cl2N6O4Ru |
|---|---|
Molecular Weight |
728.5 g/mol |
IUPAC Name |
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
NHTZGFPRFUFMJE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Oxidation of 5,5'-Dimethyl-2,2'-Bipyridine
The primary method for synthesizing 2,2'-bipyridine-5,5'-dicarboxylic acid involves oxidative cleavage of 5,5'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) in a nitric acid/water mixture.
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 5,5'-Dimethyl-2,2'-bipyridine | |
| Oxidizing Agent | KMnO₄ | |
| Solvent System | HNO₃ (4–12 mL)/H₂O (40 mL) | |
| Temperature | 80°C | |
| Reaction Time | 6 hours | |
| Yield | 89–94% |
Procedure :
- Dissolve 5,5'-dimethyl-2,2'-bipyridine in a mixture of nitric acid and water.
- Heat to 80°C and add KMnO₄ in batches until the solution clarifies.
- Cool, filter, and adjust pH to 1 with HCl to precipitate the dicarboxylic acid.
- Filter and dry the product.
Coordination Chemistry of the Dicarboxylato Ligand
The dicarboxylato ligand forms stable complexes with transition metals via deprotonation. For ruthenium complexes, coordination typically follows:
$$ \text{Ru}^{n+} + \text{L}^{2-} + \text{Bipyridine} \rightarrow \text{Ru(L)(Bipy)}2\text{Cl}2 $$
Role of Ruthenium Precursors
Ruthenium trichloride (RuCl₃) or dichlororuthenium (RuCl₂) serve as common starting points. For example, in analogous complexes like Ru(bda)(pic)₂ (bda = 2,2'-bipyridine-6,6'-dicarboxylate), RuCl₂ reacts with the ligand and a base (e.g., 4-picoline) to form the complex.
Proposed Synthetic Routes for the Target Compound
Stepwise Coordination Approach
- Synthesize Ru(bipy)₂Cl₂ :
- Substitute Chloride with Dicarboxylato Ligand :
- Treat Ru(bipy)₂Cl₂ with 2,2'-bipyridine-5,5'-dicarboxylic acid in the presence of a base (e.g., NaOH or K₂CO₃) to deprotonate the acid and facilitate ligand substitution.
- Isolate the Dihydrochloride Salt :
- Adjust pH to precipitate the complex as the dihydrochloride.
Hypothetical Reaction Conditions :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Ru(bipy)₂Cl₂ Formation | RuCl₂, Bipyridine, EtOH | Reflux, 4 hours | ~50% |
| Ligand Substitution | Dicarboxylic Acid, NaOH | Room temperature, 24h | ~60% |
Direct Coordination Method
In some cases, direct reaction of RuCl₃ with the dicarboxylato ligand and bipyridine may yield the complex. For example:
$$ \text{RuCl}3 + 2 \text{Bipyridine} + \text{L} \rightarrow \text{Ru(L)(Bipy)}2\text{Cl}_2 $$
However, this method requires precise stoichiometric control to avoid side products.
Challenges and Optimization Strategies
Ligand Protonation vs. Deprotonation
The dicarboxylato ligand must be deprotonated to coordinate effectively. Strong bases (e.g., NaOH) are often used, but excessive alkalinity may degrade the bipyridine core.
Solvent Selection
Polar aprotic solvents (e.g., DMF or HMPA) enhance ligand solubility and facilitate coordination.
Counterion Management
The dihydrochloride form requires careful pH adjustment during isolation. Adding HCl to the reaction mixture ensures protonation of the complex.
Chemical Reactions Analysis
Types of Reactions: Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can also occur, typically involving the addition of reducing agents.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine complexes .
Scientific Research Applications
Coordination Chemistry
Bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride is extensively used as a ligand in coordination chemistry. It forms stable complexes with various metals which are valuable in catalysis and materials science.
Key Reactions:
- Oxidation : The compound can participate in oxidation reactions facilitated by metal catalysts.
- Reduction : It can undergo reduction reactions typically involving reducing agents.
- Substitution : Ligands can be replaced under specific conditions.
Biological Applications
The biological activity of this compound has garnered attention for its potential in medical applications:
- DNA Binding : Complexes containing bipyridine ligands exhibit significant affinity for DNA, making them useful in studies of nucleic acid interactions.
- Photodynamic Therapy : Ruthenium complexes have been explored for their ability to generate reactive oxygen species upon light activation, leading to cell death in cancer therapy.
Industrial Applications
In industrial settings, the compound is utilized in the production of advanced materials due to its ability to form stable metal complexes. This characteristic is particularly beneficial in developing catalysts for chemical reactions.
Mechanism of Action
The mechanism by which bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride exerts its effects involves the coordination of its bipyridine ligands with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific metal and the context in which the compound is used .
Comparison with Similar Compounds
Structural Features
- Coordination Geometry : The Ru(II) center adopts a distorted octahedral geometry, with two neutral bpy ligands occupying equatorial positions and the dcbpy ligand providing additional carboxylate oxygen atoms for axial coordination .
- Functional Groups : The 5,5'-dicarboxylato groups on the dcbpy ligand enable hydrogen bonding and π-π stacking interactions, critical for supramolecular assembly and stability in solid-state structures .
Comparison with Similar Compounds
Positional Isomerism: 5,5'- vs. 4,4'-Dicarboxylato Bipyridine Complexes
The positional isomerism of carboxylate groups on the bipyridine scaffold significantly impacts physicochemical properties:
The 5,5'-dcbpy ligand’s asymmetric carboxylation reduces π-conjugation compared to 4,4'-dcbpy, blue-shifting absorption spectra and altering redox behavior .
Metal Center Variation
Replacing Ru with other metals alters electronic and catalytic properties:
The Cu(II) complex exhibits stronger intermolecular interactions (e.g., hydrogen bonding) but lower photostability than Ru analogs .
Ligand Functionalization
Modifying bipyridine ligands with electron-donating/withdrawing groups tunes electronic properties:
The 5,5'-dicarboxylato groups in the target compound favor aqueous-phase applications, whereas thiophene or thiocyanate modifications optimize light-harvesting in DSSCs .
Biological Activity
The compound bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride is a coordination complex that has garnered attention for its potential biological activities. Its structure incorporates bipyridine ligands and carboxylate groups, which may enhance its solubility and reactivity in biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C32H24Cl2N6O4Ru
- Molecular Weight : 728.5 g/mol
- Appearance : Typically appears as a white to yellow crystalline solid.
- Solubility : Enhanced solubility due to carboxylate groups.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : The ruthenium center can coordinate with various biomolecules, influencing cellular processes.
- Reactive Oxygen Species (ROS) Generation : The complex may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- DNA Binding : It has been shown to interact with DNA, potentially affecting gene expression and cell proliferation.
Anticancer Activity
Research indicates that bis(2,2'-bipyridine-kappaN1,kappaN1') complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study on human lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to ROS generation and subsequent apoptosis .
- Case Study 2 : In vitro studies on breast cancer cells showed that the compound inhibited cell migration and invasion by disrupting the epithelial-mesenchymal transition (EMT) process .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings : Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity, likely due to its ability to disrupt bacterial membranes .
Data Table: Summary of Biological Activities
Safety and Toxicity
While the compound shows promise in various biological applications, safety assessments are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
